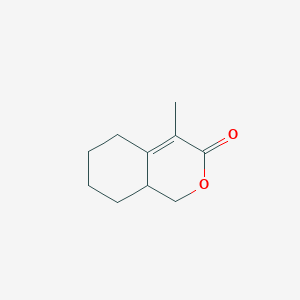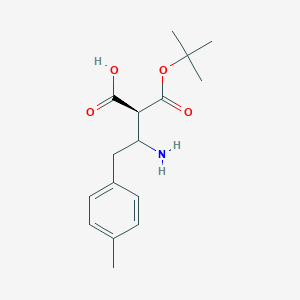
(S)-N-(tert-Butoxycarbonyl)-3-amino-4-(4-methylphenyl)butyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-(S)-3-Amino-4-(4-methyl-phenyl)-butyric acid is a compound of interest in organic chemistry and medicinal chemistry. It is a derivative of butyric acid, featuring a Boc (tert-butoxycarbonyl) protecting group on the amino group and a 4-methyl-phenyl substituent on the butyric acid backbone. This compound is often used in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(S)-3-Amino-4-(4-methyl-phenyl)-butyric acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the 4-methyl-phenyl substituent. One common method involves the reaction of (S)-3-Amino-4-(4-methyl-phenyl)-butyric acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of Boc-(S)-3-Amino-4-(4-methyl-phenyl)-butyric acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Boc-(S)-3-Amino-4-(4-methyl-phenyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the butyric acid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or
特性
分子式 |
C16H23NO4 |
|---|---|
分子量 |
293.36 g/mol |
IUPAC名 |
(2S)-3-amino-4-(4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid |
InChI |
InChI=1S/C16H23NO4/c1-10-5-7-11(8-6-10)9-12(17)13(14(18)19)15(20)21-16(2,3)4/h5-8,12-13H,9,17H2,1-4H3,(H,18,19)/t12?,13-/m0/s1 |
InChIキー |
NCFKCZVALAFSLM-ABLWVSNPSA-N |
異性体SMILES |
CC1=CC=C(C=C1)CC([C@@H](C(=O)O)C(=O)OC(C)(C)C)N |
正規SMILES |
CC1=CC=C(C=C1)CC(C(C(=O)O)C(=O)OC(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



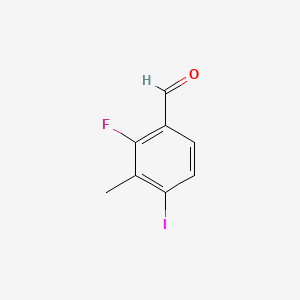
![10,16-bis[bis(3,5-ditert-butylphenyl)methyl]-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14019278.png)
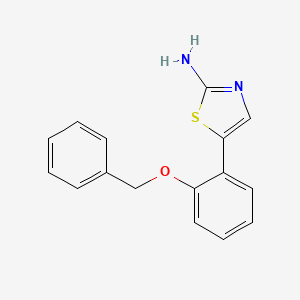
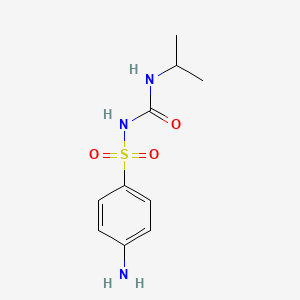
![o-Ethyl s-[2-(3-nitrophenyl)-2-oxoethyl] carbonodithioate](/img/structure/B14019296.png)

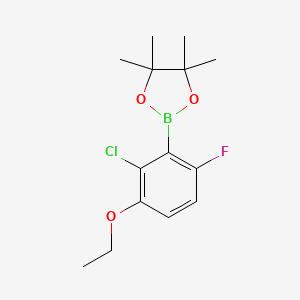
![8-Bromo-5-chloro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B14019319.png)
![2,9-Bis[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthroline;dichloroiron](/img/structure/B14019323.png)



